molecular formula C14H11N5O4 B11480289 1-[3-(2-methoxyphenoxy)-5-nitrophenyl]-1H-tetrazole

1-[3-(2-methoxyphenoxy)-5-nitrophenyl]-1H-tetrazole

Cat. No.: B11480289
M. Wt: 313.27 g/mol
InChI Key: SMZNINPZDHVJGR-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxyphenoxy)-5-nitrophenyl]-1H-tetrazole is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring substituted with a methoxyphenoxy and a nitrophenyl group

Preparation Methods

The synthesis of 1-[3-(2-methoxyphenoxy)-5-nitrophenyl]-1H-tetrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Etherification: The formation of an ether bond between a phenol and a methoxyphenol, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Tetrazole Formation: The final step involves the formation of the tetrazole ring, which can be achieved by reacting an azide with a nitrile under acidic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-[3-(2-Methoxyphenoxy)-5-nitrophenyl]-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under basic conditions, leading to a variety of derivatives.

    Cyclization: The tetrazole ring can participate in cyclization reactions, forming fused ring systems.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, bases like sodium hydroxide, and nucleophiles such as amines and thiols. Major products formed from these reactions include amine derivatives, substituted phenoxy compounds, and fused ring systems.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to inhibit specific enzymes and signaling pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[3-(2-methoxyphenoxy)-5-nitrophenyl]-1H-tetrazole varies depending on its application. In medicinal chemistry, it may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity.

    Signal Transduction Interference: Disrupting signaling pathways by binding to receptors or other signaling molecules, thereby altering cellular responses.

Molecular targets include enzymes involved in inflammation and cancer progression, as well as bacterial cell wall synthesis enzymes.

Comparison with Similar Compounds

1-[3-(2-Methoxyphenoxy)-5-nitrophenyl]-1H-tetrazole can be compared to other compounds with similar structures, such as:

The uniqueness of this compound lies in its combination of a tetrazole ring with methoxyphenoxy and nitrophenyl groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H11N5O4

Molecular Weight

313.27 g/mol

IUPAC Name

1-[3-(2-methoxyphenoxy)-5-nitrophenyl]tetrazole

InChI

InChI=1S/C14H11N5O4/c1-22-13-4-2-3-5-14(13)23-12-7-10(18-9-15-16-17-18)6-11(8-12)19(20)21/h2-9H,1H3

InChI Key

SMZNINPZDHVJGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N3C=NN=N3

Origin of Product

United States

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